molecular formula C16H23NO4 B11840618 Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B11840618
M. Wt: 293.36 g/mol
InChI Key: VOJUVTLWIDFCPN-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO4. This compound is characterized by a pyrrolidine ring substituted with a tert-butyl ester group, a hydroxy group, and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with a suitable pyrrolidine derivative. One common method includes the use of this compound as a starting material, which undergoes a series of reactions including condensation, reduction, and esterification .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-(4-ethoxyphenyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain synthetic applications and biological studies where these properties are advantageous .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(18)17-10-9-16(19,11-17)12-5-7-13(20-4)8-6-12/h5-8,19H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJUVTLWIDFCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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